![molecular formula C23H48N2O B14374043 N-[2-(Diethylamino)ethyl]heptadecanamide CAS No. 90264-69-0](/img/structure/B14374043.png)
N-[2-(Diethylamino)ethyl]heptadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diethylamino)ethyl]heptadecanamide is an organic compound with the molecular formula C23H48N2O. It consists of a heptadecanamide backbone with a diethylaminoethyl substituent. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]heptadecanamide typically involves the reaction of heptadecanoic acid with N,N-diethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]heptadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides or amines
Scientific Research Applications
N-[2-(Diethylamino)ethyl]heptadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]heptadecanamide involves its interaction with biological membranes and proteins. The diethylaminoethyl group can facilitate binding to specific molecular targets, while the heptadecanamide backbone provides lipophilicity, allowing the compound to integrate into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]benzamide
- N-[2-(Diethylamino)ethyl]octadecanamide
- N-[2-(Diethylamino)ethyl]hexadecanamide
Uniqueness
N-[2-(Diethylamino)ethyl]heptadecanamide is unique due to its specific chain length and the presence of the diethylaminoethyl group. This combination imparts distinct physicochemical properties, such as solubility and membrane affinity, which can be advantageous in various applications compared to its shorter or longer chain analogs.
Properties
CAS No. |
90264-69-0 |
|---|---|
Molecular Formula |
C23H48N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]heptadecanamide |
InChI |
InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26) |
InChI Key |
FROYWWWERLHCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


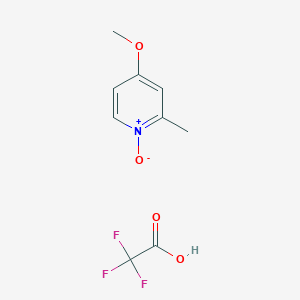
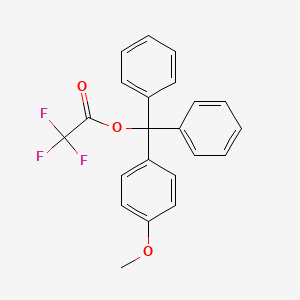
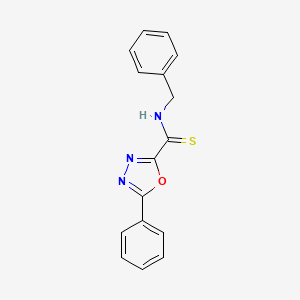
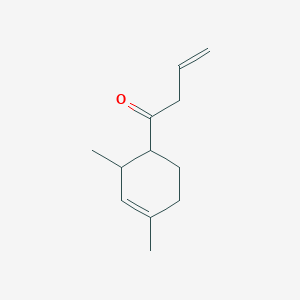
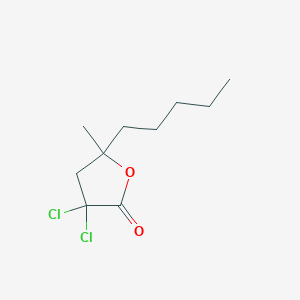
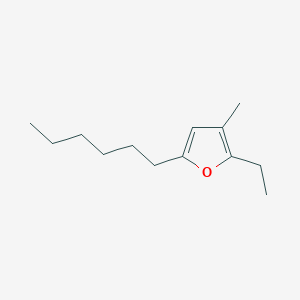

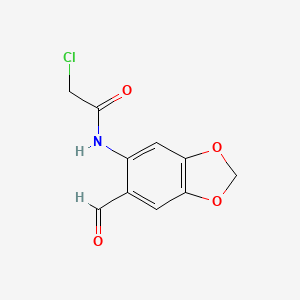


![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)

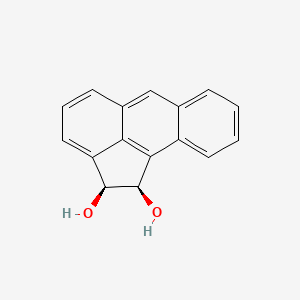
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
